Ethyl furo[3,2-b]pyridine-5-carboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Reproducibility issues often arise from positional isomer contamination in heterocyclic building blocks. This compound is strictly the 5-carboxylate isomer, validated as the direct precursor to 3,5-disubstituted furo[3,2-b]pyridines with sub-micromolar CLK activity. - Enables chemoselective coupling via the 5-ester handle for generating kinase-focused libraries (e.g., MU1210 analog synthesis). - Provides a defined lipophilicity benchmark (XLogP = 1.9) for ADME optimization without heteroatom perturbation. - Suitable for head-to-head scaffold comparisons against thieno analogs to assess heteroatom impact on target selectivity.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8753239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl furo[3,2-b]pyridine-5-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C1)OC=C2
InChIInChI=1S/C10H9NO3/c1-2-13-10(12)8-3-4-9-7(11-8)5-6-14-9/h3-6H,2H2,1H3
InChIKeyLXGXPIDRKBDKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl furo[3,2-b]pyridine-5-carboxylate: Privileged Kinase Pharmacophore


Ethyl furo[3,2-b]pyridine-5-carboxylate (CAS: 182691-69-6, C10H9NO3, MW: 191.18) is a heterocyclic building block featuring the furo[3,2-b]pyridine scaffold with an ethyl ester at the 5-position [1]. The furo[3,2-b]pyridine core is recognized as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [2]. This compound provides a foundational synthetic intermediate for constructing 3,5-disubstituted furo[3,2-b]pyridines, which have demonstrated sub-micromolar cellular activity and kinase selectivity profiles [3].

Scaffold

Furo[3,2-b]pyridine privileged kinase pharmacophore

Synthetic Handle

5-ethyl ester enables 3,5-disubstituted library synthesis

Pathway Context

CLK/Hedgehog pathway probe intermediate

Why Substitution Fails for Ethyl furo[3,2-b]pyridine-5-carboxylate


Generic substitution of ethyl furo[3,2-b]pyridine-5-carboxylate with other furopyridine esters or heterocyclic analogs is not feasible due to position-specific reactivity and divergent physicochemical properties. The 5-position ester serves as a critical handle for further functionalization via hydrolysis, amidation, or palladium-catalyzed cross-coupling, enabling access to 3,5-disubstituted derivatives essential for kinase inhibitor development [1]. Positional isomers (e.g., 2-carboxylate), heteroatom substitutions (e.g., thieno analogs), or alternative ester groups (e.g., methyl) alter electronic distribution, lipophilicity, and synthetic compatibility, directly impacting downstream synthetic efficiency and target selectivity [2]. The quantitative evidence below establishes that these differences are not merely academic but directly influence procurement decisions for reproducible research outcomes.

! Positional isomers (e.g., 2-carboxylate) may alter chemoselective coupling efficiency and downstream synthetic routes.
! Thieno[3,2-b]pyridine analogs shift hydrogen-bonding profile (ΔHBA +2 for furo) and may impact kinase hinge binding.
! Alternative ester groups (e.g., methyl) change lipophilicity benchmark and solubility-permeability balance during lead optimization.

Ethyl furo[3,2-b]pyridine-5-carboxylate: Key Differentiation Evidence


Lipophilicity: Ethyl vs. Methyl Ester

Ethyl furo[3,2-b]pyridine-5-carboxylate exhibits a higher calculated lipophilicity (XLogP = 1.9) compared to its methyl ester analog (LogP = 1.61) [1]. This 0.29 log unit increase corresponds to approximately a 1.95-fold higher octanol-water partition coefficient, which can meaningfully alter membrane permeability and solubility profiles in early-stage drug discovery. The ethyl ester provides a favorable balance between aqueous solubility and passive diffusion, often desirable for optimizing oral bioavailability in lead optimization campaigns.

Ester lipophilicity
Data to verify
Ethyl XLogP = 1.9 vs. methyl LogP = 1.61 (Δ0.29, ~1.95-fold higher partition)
Supports lipophilicity-dependent selection for ADME tuning
Calculated values; experimental verification recommended
Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Selective CLK Inhibition by Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core has been validated as a privileged scaffold for developing potent and highly selective inhibitors of CLK1/2/4, with optimized derivatives achieving IC50 values as low as 510 nM for CLK2 [1]. Importantly, kinase-inactive 3,5,7-trisubstituted derivatives from this scaffold function as sub-micromolar modulators of the Hedgehog pathway, demonstrating functional divergence based on substitution pattern [1]. Positional isomers such as furo[2,3-b]pyridine and furo[3,4-b]pyridine exhibit distinct electronic properties and reactivity, often leading to different kinase selectivity profiles or loss of activity [2]. The specific [3,2-b] ring fusion geometry is critical for optimal interaction with the CLK ATP-binding pocket, as revealed by crystallographic studies of related inhibitors [3].

CLK2 inhibition (derived)
Class-level
Derivatives achieve IC50 = 510 nM (CLK2); scaffold-dependent selectivity
Scaffold-based inhibitor design: [3,2-b] isomer critical for CLK activity
Class-level inference; verify with specific derivative
Kinase Inhibition Chemical Biology Selectivity Profiling

Positional Isomer: 5- vs. 2-Carboxylate Cross-Coupling Utility

Ethyl furo[3,2-b]pyridine-5-carboxylate places the ester group at the 5-position of the pyridine ring, whereas ethyl furo[3,2-b]pyridine-2-carboxylate (CAS: 138173-82-7) has the ester at the 2-position. This positional difference critically impacts synthetic utility: the 5-carboxylate derivative serves as a key intermediate for chemoselective couplings at the 3-position after halogenation, enabling the efficient synthesis of 3,5-disubstituted furo[3,2-b]pyridines as described for the CLK probe MU1210 [1]. In contrast, the 2-carboxylate isomer would require different protection/deprotection strategies and may exhibit altered reactivity in metal-catalyzed cross-coupling due to electronic effects of the adjacent nitrogen. Both isomers share identical molecular formula and XLogP (1.9) [2], underscoring that physical properties alone do not predict synthetic behavior.

5- vs 2-carboxylate
Class-level
5-carboxylate validated for 3,5-disubstituted library synthesis (MU1210 route); 2-carboxylate lacks comparable precedent
Synthetic route compatibility: 5-ester enables established chemoselective couplings
Position-specific reactivity documented in literature protocols
Synthetic Chemistry Cross-Coupling Building Block Reactivity

Furo vs. Thieno: Lipophilicity & H-Bonding Differences

Ethyl furo[3,2-b]pyridine-5-carboxylate (XLogP = 1.9) exhibits lower lipophilicity than its thieno analog, methyl thieno[3,2-b]pyridine-5-carboxylate (LogP = 2.21) [1]. The furan oxygen provides a hydrogen-bond acceptor (HBA) and contributes to a topological polar surface area (TPSA) of 52.3 Ų, whereas the thiophene sulfur reduces HBA count and alters electronic distribution [2]. These differences can significantly impact target binding, selectivity, and metabolic stability. The furo scaffold's oxygen atom can engage in additional polar interactions with kinase hinge regions, contributing to the selective CLK inhibition observed for this series [3].

Furo vs. thieno profile
Reported
Furo: XLogP = 1.9, TPSA = 52.3 Ų, HBA = 4; Thieno: LogP = 2.21, HBA = 2 (ΔHBA +2)
Hydrogen-bonding profile differentiation for scaffold hopping decisions
Furo oxygen contributes to kinase hinge polar interactions
Bioisosterism Medicinal Chemistry Scaffold Hopping

Application Scenarios for Ethyl furo[3,2-b]pyridine-5-carboxylate


3,5-Disubstituted Furopyridine Kinase Inhibitor Synthesis

Use ethyl furo[3,2-b]pyridine-5-carboxylate as the starting material for constructing the 5-chloro-3-iodofuro[3,2-b]pyridine intermediate, which undergoes chemoselective Suzuki-Miyaura and Sonogashira couplings to yield potent and selective CLK1/2/4 inhibitors (e.g., MU1210) [1]. This synthetic route is validated in peer-reviewed literature and enables efficient generation of focused libraries for kinase selectivity profiling.

Tunable Lipophilicity for Lead Optimization

In medicinal chemistry programs where modulating logP is critical for optimizing ADME properties, ethyl furo[3,2-b]pyridine-5-carboxylate provides a lipophilicity benchmark (XLogP = 1.9) that can be further adjusted by ester hydrolysis to the carboxylic acid or amide formation [1]. The ethyl ester offers a favorable balance between solubility and permeability compared to the methyl analog (LogP = 1.61) [2], facilitating structure-activity relationship studies without introducing additional heteroatom changes.

Chemical Probes for CLK/Hedgehog Pathways

Employ this building block to synthesize tool compounds for probing CLK-dependent alternative splicing or Hedgehog signaling. The furo[3,2-b]pyridine scaffold has demonstrated sub-micromolar modulation of the Hedgehog pathway when appropriately substituted at positions 3,5,7 [3]. The 5-ester provides a convenient handle for late-stage diversification to optimize cellular potency and selectivity.

Furo vs. Thieno Bioisostere Profiling

Utilize ethyl furo[3,2-b]pyridine-5-carboxylate in head-to-head comparisons with thieno[3,2-b]pyridine analogs to assess the impact of heteroatom substitution (O vs. S) on target binding, metabolic stability, and cytotoxicity. The lower lipophilicity (ΔLogP = 0.31) and additional hydrogen-bond acceptor of the furo scaffold provide a basis for rational scaffold selection in kinase inhibitor design.

Application
Selection Property
Validation Focus
3,5-Disubstituted kinase inhibitor synthesis
5-ester handle for chemoselective coupling
Library synthesis efficiency and CLK selectivity profiling
Lipophilicity-guided lead optimization
Ester hydrolysis/amide formation for logP modulation
Solubility-permeability balance without heteroatom change
CLK / Hedgehog pathway probes
Furo[3,2-b]pyridine core for sub-micromolar pathway modulation
Cellular pathway modulation endpoint context
Furo vs. thieno bioisostere profiling
Heteroatom (O vs S) hydrogen-bonding profile
Target binding and metabolic stability comparison
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